

In-Depth Technical Guide: Molecular Docking Studies of EMAC10101d with Carbonic Anhydrase II

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Compound of Interest		
Compound Name:	EMAC10101d	
Cat. No.:	B10824862	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking studies of **EMAC10101d**, a potent inhibitor of human carbonic anhydrase II (hCA II). This document outlines the binding affinity of **EMAC10101d**, a plausible experimental protocol for computational docking, and visualizations of the inhibitor's interactions and a general workflow for such studies.

Quantitative Binding Affinity of EMAC10101d

The inhibitory activity of **EMAC10101d** has been quantified against several human carbonic anhydrase isoforms. The data, presented in Table 1, highlights the compound's high potency and selectivity for hCA II.

Isoform	Inhibition Constant (Ki) (nM)	
hCA I	9627.4	
hCA II	8.1	
hCA IX	224.6	
hCA XII	154.9	



Table 1: Inhibitory Activity of **EMAC10101d** against hCA Isoforms. The data clearly demonstrates that **EMAC10101d** is a highly potent and selective inhibitor of hCA II.

Experimental Protocol: Molecular Docking of EMAC10101d with hCA II

The following section details a plausible, comprehensive protocol for performing a molecular docking study of **EMAC10101d** with human carbonic anhydrase II. This protocol is synthesized from established methodologies for docking sulfonamide-based inhibitors with metalloenzymes.

Software and Resource Requirements

- Molecular Modeling Software: Schrödinger Maestro, AutoDock Tools, PyMOL, Discovery Studio, or equivalent.
- Docking Software: Glide, AutoDock Vina, GOLD, or equivalent.
- Protein Data Bank (PDB) ID: 3K34 (or a similar high-resolution crystal structure of hCA II).
- Ligand Structure: 2D or 3D structure of EMAC10101d.

Protein Preparation

- Structure Retrieval: Download the crystal structure of human carbonic anhydrase II (e.g., PDB ID: 3K34) from the Protein Data Bank.
- Preprocessing:
 - Remove all non-essential water molecules (typically those not involved in coordinating the zinc ion or bridging interactions).
 - Add hydrogen atoms to the protein structure, consistent with a physiological pH of 7.4.
 - Assign correct bond orders and formal charges.
 - Optimize the hydrogen bond network.
- Active Site Definition:



- Identify the active site, which is characterized by a zinc ion coordinated by three histidine residues (His94, His96, and His119).
- Define a grid box for the docking simulation centered on the catalytic zinc ion, with dimensions sufficient to accommodate the ligand (e.g., 20 x 20 x 20 Å).

Ligand Preparation

- Structure Generation: Obtain the 2D structure of EMAC10101d (C17H15Cl2N3O2S2) and convert it to a 3D structure using a molecular builder.
- Ligand Optimization:
 - Perform a conformational search and energy minimization of the ligand structure using a suitable force field (e.g., OPLS3e).
 - Generate possible ionization states at the target pH (7.4).

Molecular Docking Simulation

- Docking Algorithm: Employ a validated docking algorithm such as Glide's Standard Precision (SP) or Extra Precision (XP) mode, or AutoDock Vina.
- Execution:
 - Input the prepared protein structure and the ligand file into the docking software.
 - Specify the defined grid box for the docking search.
 - Run the docking simulation, allowing for flexible ligand conformations.
- · Pose Generation and Scoring:
 - The software will generate a series of possible binding poses of the ligand within the enzyme's active site.
 - Each pose will be assigned a docking score (e.g., GlideScore, binding energy in kcal/mol)
 to predict the binding affinity.



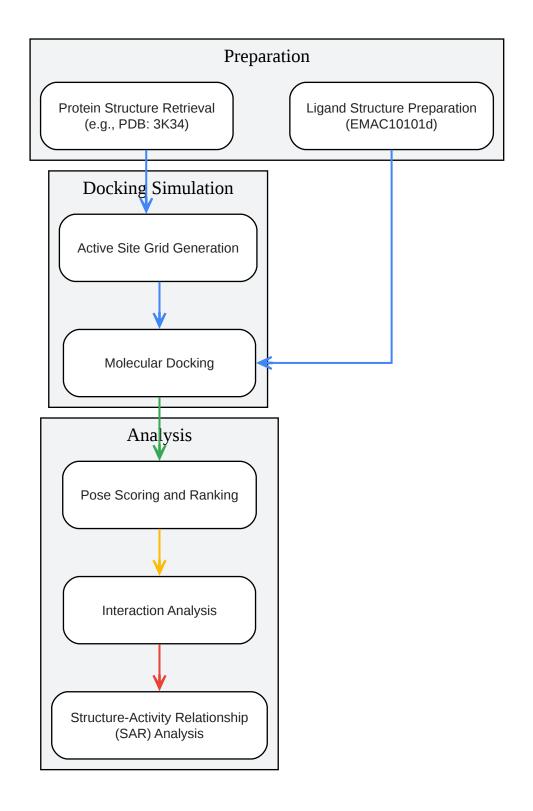
Post-Docking Analysis

- Pose Selection: Analyze the top-scoring poses to identify the most plausible binding mode.
 The selection should be guided by known structure-activity relationships of similar inhibitors.
- Interaction Analysis:
 - Visualize the selected ligand-protein complex.
 - Identify and analyze the key molecular interactions, including:
 - Coordination of the sulfonamide group with the active site zinc ion.
 - Hydrogen bonds with key residues such as Thr199 and Thr200.
 - Pi-pi stacking interactions with aromatic residues like His94 and Trp5.
 - Hydrophobic interactions with surrounding residues.

Visualizations

The following diagrams illustrate the general workflow for in silico screening of carbonic anhydrase inhibitors and the specific molecular interactions of **EMAC10101d** within the hCA II active site.

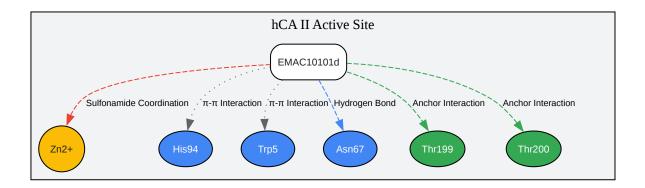




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In Silico Docking Workflow for CAII Inhibitors.





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Key Interactions of **EMAC10101d** in the hCA II Active Site.

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